
3-Butyn-2-ol, 4-ethoxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Butyn-2-ol, 4-ethoxy-: is an organic compound with the molecular formula C6H10O2 . It is a derivative of 3-butyn-2-ol, where an ethoxy group is attached to the fourth carbon atom. This compound is of interest due to its unique structure, which combines an alkyne and an alcohol functional group, making it versatile for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Acetylene and Acetaldehyde Reaction: One common method involves the reaction of acetylene with acetaldehyde in the presence of a catalyst such as potassium hydroxide.
Enantioselective Addition: Another method involves the enantioselective addition of terminal alkynes to aldehydes using catalysts like (S)-BINOL and InBr3.
Industrial Production Methods: Industrial production often follows similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced separation techniques like aqueous phase extraction are common to enhance efficiency .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: 3-Butyn-2-ol, 4-ethoxy- can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the alkyne group to alkenes or alkanes.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) or hydrogen gas are typical.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products:
Oxidation: Ketones or carboxylic acids.
Reduction: Alkenes or alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Employed in catalytic reactions to produce enantioselective compounds.
Biology and Medicine:
Drug Development: Potential use in the synthesis of pharmaceutical compounds due to its unique functional groups.
Industry:
Mécanisme D'action
The mechanism of action of 3-Butyn-2-ol, 4-ethoxy- largely depends on the specific reaction it undergoes. Generally, the alkyne group can participate in addition reactions, while the alcohol group can engage in hydrogen bonding and nucleophilic attacks. The ethoxy group can influence the compound’s reactivity by donating electron density through inductive effects.
Comparaison Avec Des Composés Similaires
3-Butyn-2-ol: The parent compound without the ethoxy group.
1-Butyn-3-ol: A positional isomer with the hydroxyl group on the first carbon.
2-Methyl-3-butyn-2-ol: A similar compound with a methyl group instead of an ethoxy group
Uniqueness: 3-Butyn-2-ol, 4-ethoxy- is unique due to the presence of the ethoxy group, which can significantly alter its chemical properties and reactivity compared to its analogs. This makes it particularly useful in specific synthetic applications where the ethoxy group can act as a protecting group or influence the compound’s solubility and reactivity.
Propriétés
Numéro CAS |
36677-86-8 |
|---|---|
Formule moléculaire |
C6H10O2 |
Poids moléculaire |
114.14 g/mol |
Nom IUPAC |
4-ethoxybut-3-yn-2-ol |
InChI |
InChI=1S/C6H10O2/c1-3-8-5-4-6(2)7/h6-7H,3H2,1-2H3 |
Clé InChI |
JBOIAYJONVIDDX-UHFFFAOYSA-N |
SMILES canonique |
CCOC#CC(C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


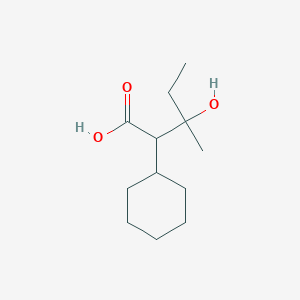

![2-[2-Benzyloxycarbonylamino-3-(4-hydroxy-phenyl)-propanoylamino]-3-hydroxy-butyric acid](/img/structure/B14009226.png)

![Oxydiethane-2,1-diyl bis[(3-chlorophenyl)carbamate]](/img/structure/B14009232.png)
![2,4,5-Trichlorophenyl n-[(benzyloxy)carbonyl]alaninate](/img/structure/B14009236.png)
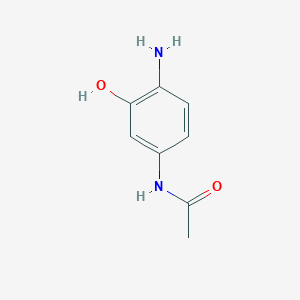
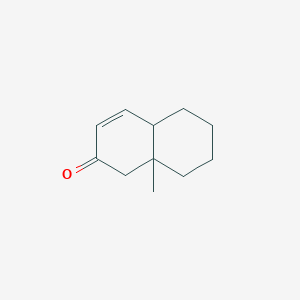
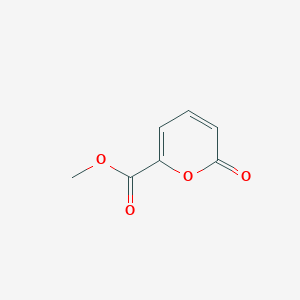
![9-([1,1'-Biphenyl]-4-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole](/img/structure/B14009257.png)
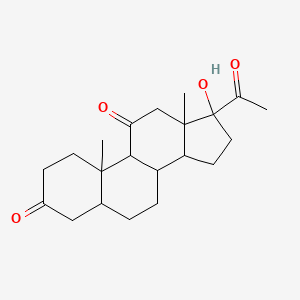
![4-[(1-Phenylpropan-2-yl)(propyl)amino]butyl 3,4,5-triethoxybenzoate](/img/structure/B14009261.png)

![2-[(2-Phenylcyclopropyl)sulfonyl]-1,3,5-tri(propan-2-yl)benzene](/img/structure/B14009268.png)
